2-(Allylthio)-6-phenylpyrimidin-4(1H)-one

Heterocyclic Chemistry Synthetic Methodology Halocyclization

2-(Allylthio)-6-phenylpyrimidin-4(1H)-one (CAS 62459-16-9) is a heterocyclic small molecule (C13H12N2OS, MW 244.31 g/mol) belonging to the 2-(alkylthio)pyrimidin-4-one family. It features a pyrimidin-4(1H)-one core bearing a phenyl substituent at the 6-position and an allylthio group at the 2-position.

Molecular Formula C13H12N2OS
Molecular Weight 244.31 g/mol
CAS No. 62459-16-9
Cat. No. B15215205
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Allylthio)-6-phenylpyrimidin-4(1H)-one
CAS62459-16-9
Molecular FormulaC13H12N2OS
Molecular Weight244.31 g/mol
Structural Identifiers
SMILESC=CCSC1=NC(=CC(=O)N1)C2=CC=CC=C2
InChIInChI=1S/C13H12N2OS/c1-2-8-17-13-14-11(9-12(16)15-13)10-6-4-3-5-7-10/h2-7,9H,1,8H2,(H,14,15,16)
InChIKeyTYHAASWKUJJKKQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Allylthio)-6-phenylpyrimidin-4(1H)-one (CAS 62459-16-9): Chemical Identity, Class Context, and Procurement Relevance


2-(Allylthio)-6-phenylpyrimidin-4(1H)-one (CAS 62459-16-9) is a heterocyclic small molecule (C13H12N2OS, MW 244.31 g/mol) belonging to the 2-(alkylthio)pyrimidin-4-one family. It features a pyrimidin-4(1H)-one core bearing a phenyl substituent at the 6-position and an allylthio group at the 2-position [1]. The compound is structurally characterized by NMR, FTIR, and UV-Vis spectroscopy, with a molecular ion of exact mass 244.067034 g/mol [2]. Within the broader landscape of thiopyrimidinones, this specific substitution pattern confers distinct chemical reactivity at the allyl moiety—a feature absent in simpler alkylthio analogs [3].

Why 2-(Allylthio)-6-phenylpyrimidin-4(1H)-one Cannot Be Replaced by Generic Pyrimidinone Analogs


Generic substitution within the 2-(alkylthio)-6-phenylpyrimidin-4(1H)-one series is precluded because the terminal alkene of the allylthio group is a reactive functional handle that enables downstream chemical transformations—particularly electrophile-induced heterocyclization to fused thiazolopyrimidinium systems—that are mechanistically inaccessible to saturated alkylthio congeners such as methylthio, ethylthio, or propylthio analogs [1][2]. In the Lp-PLA2 inhibitor pharmacophore, the 2-alkylthio substituent directly influences both potency and selectivity; only specific alkyl chain lengths and geometries achieve the desired non-covalent, substrate-competitive inhibition profile [3]. An indiscriminate swap risks loss of both biological activity and synthetic utility. When biological screening or medicinal chemistry follow-up is intended, the allylthio variant is the only member of the homologous series that simultaneously preserves the core Lp-PLA2 pharmacophore and provides an orthogonal diversification point via the pendant olefin [3].

Quantitative Differentiation of 2-(Allylthio)-6-phenylpyrimidin-4(1H)-one: Comparator-Based Evidence for Scientific Selection


Electrophile-Induced Heterocyclization: Allylthio Enables Fused Thiazolopyrimidinium Formation Absent in Saturated Analogs

The allylthio substituent of 2-(allylthio)-6-phenylpyrimidin-4(1H)-one undergoes selective electrophile-induced 5-exo-trig cyclization to yield 3-halomethyl-7-oxo-2,3-dihydrothiazolo[3,2-a]pyrimidinium salts [1]. Under identical bromination conditions (Br2 in acetic acid, room temperature), the 2-allylthio derivative cyclizes to the angular thiazolopyrimidinium product, whereas the corresponding 2-methylthio and 2-ethylthio analogs do not undergo any cyclization, remaining unchanged starting material [2]. The selectivity of this halocyclization is controlled by the alkenyl substituent nature and the basicity of the N(1) and N(3) atoms [1].

Heterocyclic Chemistry Synthetic Methodology Halocyclization

Palladium-Catalyzed Regioselective S→N Allylic Rearrangement: N-1 vs. N-3 Alkylation Selectivity

Under Pd(II) catalysis, 2-(allylthio)pyrimidin-4(3H)-ones undergo a regioselective S→N allylic transposition, yielding predominantly the N-1 alkylation product (3-allyl-2-thioxo-1,2,3,4-tetrahydropyrimidin-4-one) over the N-3 alkylation isomer [1]. This rearrangement exploits the unique allylic leaving-group ability of the allylthio substituent, a reactivity mode entirely absent in 2-(methylthio)-, 2-(ethylthio)-, and 2-(propylthio)pyrimidin-4-ones, which lack an allylic carbon center [1]. The N-1:N-3 product ratio depends on the substitution pattern on the pyrimidine ring, with the 6-phenyl group exerting a steric influence that favors N-1 alkylation.

Organometallic Chemistry Regioselective Synthesis Allylic Rearrangement

Lp-PLA2 Inhibitory Activity: Allylthio Substitution Contributes to Reversible, Substrate-Competitive Mechanism

The 2-(alkylthio)pyrimidin-4-one series was identified as a novel class of reversible, substrate-competitive inhibitors of lipoprotein-associated phospholipase A2 (Lp-PLA2) [1]. SAR studies demonstrated that the nature of the 2-alkylthio substituent modulates both inhibitory potency and selectivity against related phospholipases [1]. While the primary SAR paper reports data for a range of 2-alkylthio derivatives with varying 6-substituents, the 6-phenyl-2-alkylthio substructure (into which this compound falls) was explicitly highlighted as a key pharmacophore element [2]. The allylthio chain length and its unsaturation contribute to optimal fit within the enzyme's hydrophobic substrate channel, distinguishing it from shorter-chain (methylthio, ethylthio) or saturated (propylthio) homologs that may exhibit reduced potency or altered binding kinetics. Exact IC50 values for the title compound have not been published in the peer-reviewed literature; available class-level data indicate that 2-alkylthio derivatives with 6-phenyl substitution achieve nanomolar potency against recombinant human Lp-PLA2 [1].

Cardiovascular Pharmacology Enzyme Inhibition Lp-PLA2

ALDH1A Inhibitory Potential: Thiopyrimidinone Scaffold as Aldehyde Dehydrogenase Inhibitor Chemotype

US Patent 11,944,626 discloses a class of thiopyrimidinone small molecules that function as ALDH protein inhibitors with utility in cancer therapy [1]. The generic structural claims encompass 2-(substituted thio)pyrimidin-4-ones bearing aryl groups at the 6-position, making 2-(allylthio)-6-phenylpyrimidin-4(1H)-one a representative member of this inhibitor class [1]. Within the ALDH1A inhibitor pharmacophore, the 2-thioether substituent is critical for binding to the aldehyde substrate pocket, and the allyl group's unsaturation distinguishes it from saturated thioether analogs in terms of steric and electronic fit [2]. Quantitative structure-activity data for the specific allylthio-phenyl substitution combination are embedded in the patent's exemplified compound tables and can be retrieved during freedom-to-operate or lead-optimization analyses.

Cancer Therapeutics Aldehyde Dehydrogenase Chemotherapy Adjuncts

Commercial Availability of Close Structural Analogs Enables Rigorous Comparative Screening

A key practical advantage for researchers procuring 2-(allylthio)-6-phenylpyrimidin-4(1H)-one is the commercial availability of a homologous series of close analogs that allow experimental determination of the allylthio group's specific contribution. The 2-(methylthio) analog (CAS 56035-29-1, MW 218.28, C11H10N2OS) is available from Bidepharm (95+% purity) and other suppliers ; the 2-(ethylthio) analog (CAS not assigned, C12H12N2OS, MW 232.30) is listed in ChEBI (CHEBI:92686) [1]; and the 2-(propylthio) analog (CAS 62459-13-6, C13H14N2OS, MW 246.33) is commercially listed . The 2-(unsubstituted) pyrimidin-4-one core (2-allylthiopyrimidin-4-one, CAS 31170-22-6, MW 168.04) is also available, lacking the 6-phenyl group [2]. This set of commercially accessible comparators—varying the 2-thioether chain length (methyl, ethyl, propyl, allyl) and the 6-substituent (phenyl vs. H)—enables systematic head-to-head evaluation within a single procurement cycle, reducing confounding batch-to-batch variability.

Chemical Procurement SAR Studies Comparator Selection

High-Value Application Scenarios for 2-(Allylthio)-6-phenylpyrimidin-4(1H)-one Based on Verifiable Evidence


Synthesis of Fused Thiazolopyrimidinium Libraries via Electrophilic Cyclization

Procurement of this compound is justified when the synthetic objective is a halocyclization, sulfenylchloride-induced cyclization, or selenocyclization to generate angular thiazolo[3,2-a]pyrimidinium or thiazolidinopyrimidine scaffolds. As established by Slivka et al. (2004) and subsequent reports [1][2], the allylthio group is the prerequisite for 5-exo-trig cyclization; saturated alkylthio analogs cannot participate in this transformation. Research groups building compound libraries based on fused pyrimidine cores should select this specific analog as the starting material, since no other 2-thioether chain length provides this cyclization capacity.

Lp-PLA2 Inhibitor Hit-to-Lead and Lead Optimization Campaigns

For cardiovascular drug discovery programs targeting Lp-PLA2, this compound serves as a key SAR probe within the 2-(alkylthio)-6-phenylpyrimidin-4-one series. The Boyd et al. (2000) publication [3] establishes the series as reversible, substrate-competitive inhibitors. The allylthio analog incorporates a chemically addressable olefin handle that permits late-stage diversification (oxidation, metathesis, hydroboration) while preserving the core pharmacophore—a feature absent in saturated-chain analogs. Medicinal chemistry teams should procure this compound alongside the methylthio, ethylthio, and propylthio comparators to systematically dissect chain-length and unsaturation effects on potency and selectivity.

ALDH1A-Targeted Cancer Stem Cell Probe Development

The recent patent literature (US 11,944,626, 2024) [4] identifies thiopyrimidinones as ALDH protein inhibitors with applications in chemotherapy-resistant cancers. 2-(Allylthio)-6-phenylpyrimidin-4(1H)-one, as a thiopyrimidinone bearing a 6-phenyl group and a modifiable 2-allylthio substituent, is a commercially available entry point to this chemotype. The allyl group provides a vector for covalent probe attachment (e.g., biotinylation via olefin metathesis or thiol-ene chemistry) to generate chemical biology tools for ALDH target engagement studies, functionality not readily accessible from saturated thioether analogs.

Systematic Comparator Panel for Thioether Chain SAR Studies

The commercial availability of 2-(allylthio)-, 2-(methylthio)-, 2-(ethylthio)-, and 2-(propylthio)-6-phenylpyrimidin-4(1H)-ones [5] enables a complete homologous series procurement in a single order. This is uniquely valuable for pharmacology and agrochemical screening laboratories that require rigorous, internally controlled structure-activity relationship data. The allylthio analog serves as the 'unsaturated C3' reference point, with the saturated n-propylthio analog providing a direct comparator to quantify the electronic and steric contribution of the double bond to any measured biological endpoint.

Quote Request

Request a Quote for 2-(Allylthio)-6-phenylpyrimidin-4(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.